molecular formula C10H10ClN3S B387340 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 331982-70-8

3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No.: B387340
CAS No.: 331982-70-8
M. Wt: 239.73g/mol
InChI Key: YGBIVQXAFLJZBS-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a 2-chlorobenzylthio moiety at the 3-position. The 2-chlorobenzyl group introduces steric and electronic effects that influence the compound’s physicochemical properties and biological activity. This compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzyl chloride under basic conditions (e.g., sodium carbonate in ethanol), yielding moderate to high purity products after recrystallization .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-14-7-12-13-10(14)15-6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBIVQXAFLJZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

The precursor 4-methyl-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves:

  • Hydrazinolysis : Reacting methyl hydrazinecarboxylate with carbon disulfide in ethanol under reflux to form 1-formyl-3-thiosemicarbazide.

  • Cyclization : Treating the intermediate with aqueous sodium hydroxide to induce cyclization, yielding the triazole-3-thiol.

Reaction Conditions :

  • Solvent: Ethanol or water

  • Temperature: 60–80°C

  • Yield: 70–85%.

S-Alkylation with 2-Chlorobenzyl Chloride

The thiol group undergoes nucleophilic substitution with 2-chlorobenzyl chloride to form the target compound:

Procedure :

  • Base Activation : Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., KOH or NaH).

  • Alkylation : Add 2-chlorobenzyl chloride dropwise at 0–25°C and stir for 6–12 hours.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).

Optimized Parameters :

  • Molar ratio (thiol:alkylating agent): 1:1.2

  • Temperature: 25°C

  • Yield: 65–78%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Mix 4-methyl-4H-1,2,4-triazole-3-thiol and 2-chlorobenzyl chloride in DMF with K₂CO₃.

  • Irradiate at 90°C (50 W) for 15–20 minutes.
    Advantages :

  • Reaction time reduced from hours to minutes.

  • Yield improvement to 80–85%.

Structural Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 4.35 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H).
IR (cm⁻¹)2925 (C-H), 1520 (C=N), 1175 (C=S).
LC-MS m/z 239.03 [M+H]⁺ (calc. 239.03).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar triazole ring and the thioether linkage geometry. Key bond lengths:

  • C3–S: 1.68 Å

  • N1–N2: 1.32 Å.

Regioselectivity and Mechanistic Insights

Regiochemical Control

The reaction favors S-alkylation at position 3 due to:

  • Electronic Effects : The thiol group’s nucleophilicity is enhanced by the triazole ring’s electron-withdrawing nature.

  • Steric Factors : Methyl substitution at position 4 directs the alkylating agent to position 3.

DFT Studies :

  • HOMO density localized on sulfur, facilitating nucleophilic attack.

  • Energy barrier for S-alkylation (ΔG‡ = 25 kcal/mol) lower than N-alkylation (ΔG‡ = 32 kcal/mol).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Conventional Alkylation 12h, 25°C65–78%>95%Scalable, low cost
Microwave-Assisted 20min, 90°C80–85%>98%Time-efficient, higher yield
Solid-Phase Synthesis 48h, RT60%90%Ease of purification

Challenges and Solutions

Common Issues

  • Byproducts : Over-alkylation or oxidation of thiol to disulfide.

  • Purification : Silica gel chromatography required due to polar byproducts.

Mitigation Strategies

  • Stoichiometric Control : Use 1.2 equivalents of alkylating agent to minimize over-alkylation.

  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation.

Applications and Derivatives

While the primary focus is synthesis, notable derivatives include:

  • Antifungal Agents : 3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole complexes with transition metals (e.g., Cu²⁺) show enhanced activity.

  • Energetic Materials : Nitro-functionalized derivatives exhibit high thermal stability (>250°C) .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Triazole derivatives, including 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole, exhibit a broad spectrum of antimicrobial activities. Studies have shown that these compounds possess significant antibacterial and antifungal properties. For instance, they have been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating effective inhibition of growth .

Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific derivatives have shown promising results in vitro against different cancer cell lines, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Effects
Triazoles have also been investigated for their anti-inflammatory effects. Certain studies suggest that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

Fungicides
The application of triazole compounds in agriculture primarily revolves around their use as fungicides. They are effective in controlling various fungal diseases in crops by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes them valuable in protecting crops from pathogens like Fusarium and Botrytis species .

Herbicides
Some triazole derivatives have shown herbicidal activity, contributing to weed management strategies in agriculture. Their ability to disrupt plant growth at specific developmental stages makes them useful in formulating selective herbicides .

Case Studies

Study Focus Findings
Shneine et al., 2016Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Sameliuk et al., 2021Anticancer PotentialReported that certain triazole derivatives induced apoptosis in cancer cell lines with IC50 values around 5 µM .
Gümrükçüoğlu et al., 2023Synthesis and ActivityDeveloped new triazole derivatives with enhanced antifungal activity against Candida species .

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include variations in the benzylthio group’s substituent position (e.g., 4-chloro, 3-nitro, 4-methoxy) or modifications to the triazole ring (e.g., adamantane, phenyl, or pyridine substituents). Below is a comparative analysis based on synthesis, physical properties, and biological activity:

Table 1: Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key Applications/Properties Reference
3-[(2-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole R1 = 2-Cl, R2 = CH₃, R3 = H 108–109 77 Antimicrobial, enzyme inhibition
3-[(4-Chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole R1 = 4-Cl, R2 = CH₃, R3 = H 108–109 77 Similar to above; structural isomer
3-[(4-Bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazole R1 = 4-Br, R2 = C₆H₅, R3 = H 99–100 68 Antimicrobial, optical studies
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole R1 = 4-Cl, R2 = CH₃, R3 = Adamantyl N/A N/A 11β-HSD1 enzyme inhibition
3-((2-Chlorobenzyl)thio)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole R1 = 2-Cl, R2 = C₆H₅, R3 = 4-NO₂C₆H₄ N/A N/A Electron-withdrawing substituent effects

Spectroscopic and Analytical Data

  • 1H-NMR : The 2-chlorobenzylthio group in this compound shows distinct aromatic proton splitting (δ 7.08–7.19 ppm for ortho-Cl) compared to the para-Cl isomer (δ 7.27–7.37 ppm) .
  • Mass Spectrometry : Both 2-Cl and 4-Cl isomers share identical molecular ion peaks (m/z 443 [M+H]⁺), necessitating advanced techniques like X-ray crystallography for differentiation .

Biological Activity

3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anti-inflammatory properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H9ClN4S
  • Molecular Weight : 240.71 g/mol
  • CAS Number : 667437-40-3
  • SMILES Notation : CN1C(SCC2=CC=C(C=C2)Cl)=NN=C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Activity

Triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial properties of several triazole derivatives found that compounds with a chlorobenzyl group exhibited enhanced activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 32 µg/mL against various strains including MRSA and E. coli .

CompoundMIC (µg/mL)Bacterial Strain
3-[(2-chlorobenzyl)thio]-4-methyl-4H-triazole0.5 - 8MRSA, E. coli
Ciprofloxacin1E. coli
Ampicillin16S. aureus

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives are often assessed through their ability to inhibit cytokine production in stimulated immune cells. In vitro studies have demonstrated that certain triazole compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). For instance, compounds similar to 3-[(2-chlorobenzyl)thio]-4-methyl-4H-triazole showed a reduction in TNF-α production by up to 60% at optimal concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the triazole ring significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine atoms on the benzyl moiety, enhances antibacterial efficacy by increasing the compound's lipophilicity and membrane permeability . Additionally, variations in the alkyl chain length attached to the triazole nitrogen can affect both solubility and biological activity.

Case Studies

  • Antibacterial Efficacy Against MRSA : A study reported that a series of triazole derivatives, including those with chlorobenzyl substitutions, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics like vancomycin .
  • Cytokine Inhibition : In experiments involving PBMCs stimulated with lipopolysaccharides (LPS), derivatives similar to 3-[(2-chlorobenzyl)thio]-4-methyl-4H-triazole were shown to effectively decrease the release of TNF-α and IL-10, indicating a strong anti-inflammatory potential .

Q & A

Basic: What are the common synthetic routes for 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole?

The compound is typically synthesized via nucleophilic substitution reactions. A widely used method involves reacting 4-methyl-4H-1,2,4-triazole-3-thione derivatives with halogenated benzyl precursors (e.g., 2-chlorobenzyl bromide) under alkaline conditions. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency, with optimized conditions at 165°C, 12.2 bar, and 45 minutes, achieving yields up to 74% . Purification via medium-pressure liquid chromatography (MPLC) is recommended to isolate the product in high purity .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • 1H/13C NMR : To confirm the chemical environment of the triazole ring, chlorobenzyl group, and methyl substituents. Distinct signals for aromatic protons (δ 7.2–7.5 ppm) and thioether linkages (δ 3.8–4.2 ppm) are critical .
  • HRMS (ESI) : Validates molecular weight (e.g., observed m/z 416.1831 for related triazole derivatives) .
  • Elemental Analysis (CHNS) : Confirms stoichiometric composition .
  • HPLC : Assesses purity (>99% for research-grade samples) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Microwave synthesis significantly reduces reaction time and improves energy efficiency. For example, heating at 165°C for 30–45 minutes under 12.2 bar pressure maximizes conversion rates while minimizing side products . Solvent choice (e.g., ethanol or acetonitrile) and base selection (e.g., NaOH) also influence reaction kinetics. Monitoring reaction progress via gas chromatography-mass spectrometry (GC/MS) ensures timely termination to prevent degradation .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from structural analogs with varying substituents. For instance, replacing the 2-chlorobenzyl group with a 3,5-dinitrobenzyl group alters enzyme-binding affinity due to electronic effects . To resolve contradictions:

  • Conduct comparative assays using standardized protocols (e.g., enzyme inhibition studies with purified targets) .
  • Analyze substituent effects via structure-activity relationship (SAR) models, focusing on electron-withdrawing/donating groups .

Basic: What chemical transformations are feasible for this compound?

The triazole core and thioether linkage enable diverse reactions:

  • Substitution : The chlorobenzyl group can be replaced with amines or thiols under basic conditions .
  • Oxidation : Thioether to sulfone conversion using hydrogen peroxide .
  • Functionalization : Introducing alkyl or aryl groups at the triazole N-positions via alkylation or Mannich reactions .

Advanced: How to design derivatives for studying structure-activity relationships (SAR)?

  • Vary substituents : Replace the 2-chlorobenzyl group with fluorinated or nitro-substituted analogs to assess electronic effects on bioactivity .
  • Modify the triazole ring : Introduce methyl, cyclopropyl, or amino groups at the 4-position to probe steric and electronic interactions .
  • Use computational modeling : Predict binding affinities with target enzymes (e.g., fungal CYP51) before synthesis .

Basic: What are the stability and storage recommendations for this compound?

The compound is stable at room temperature but degrades under prolonged exposure to light or moisture. Store in amber vials at –20°C under inert gas (N2 or Ar). Periodic HPLC analysis is advised to monitor purity during long-term storage .

Advanced: What strategies resolve crystallographic challenges during structural analysis?

For X-ray crystallography:

  • Use SHELXL for refinement, particularly with high-resolution data or twinned crystals .
  • Co-crystallize with heavy atoms (e.g., Pt or Hg derivatives) to improve phasing .
  • Address disordered regions via iterative refinement and electron density mapping .

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